3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Overview

Description

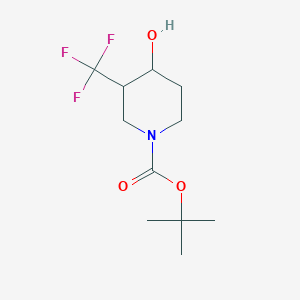

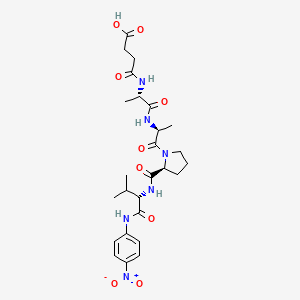

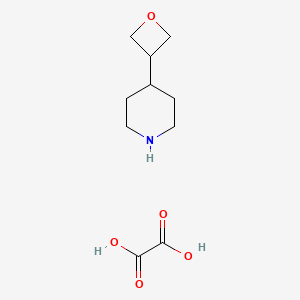

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid involves several steps. The process starts with the formation of an α,β−unsaturated ester, followed by an aza-Michael addition with heterocyclic aliphatic and heterocyclic aromatic amines . This results in the formation of heterocyclic amino acid blocks .Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is represented by the InChI code: 1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid are complex. One notable reaction is the formation of the oxetane ring from an epoxide, which requires moderate heating . The reaction proceeds via an SN2 transition structure and is sensitive to epoxide substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid include a molecular weight of 208.21 , and it is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Comprehensive Analysis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic Acid Applications

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Organic Synthesis Intermediates: This compound serves as a valuable intermediate in organic synthesis. Its oxetane ring is a key structural motif in many organic molecules, and the presence of the methoxyphenyl group can influence the electronic properties of the synthesized compounds .

Pharmaceutical Research: In pharmaceutical research, 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is used as a building block for drug development. Its structure is beneficial for creating new medicinal compounds with potential therapeutic applications .

Agrochemicals: The compound’s utility extends to the agrochemical industry, where it is used to develop new pesticides and herbicides. Its unique chemical properties can lead to the creation of more effective and environmentally friendly agrochemicals .

Lead Compound Optimization: In medicinal chemistry, oxetane-containing compounds like 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid are used to improve the solubility, reduce lipophilicity, and enhance the amphiphilicity of lead compounds. This can lead to better drug candidates with improved pharmacokinetic profiles .

Bioisostere Development: The oxetane ring is considered a bioisostere for certain functional groups in drug molecules. Incorporating 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid into drug design can improve metabolic stability and reduce toxicity while maintaining therapeutic efficacy .

Advanced Material Science: In the field of advanced materials, this compound can contribute to the synthesis of novel polymers and coatings with unique properties. Its incorporation into materials can enhance durability, flexibility, and resistance to environmental factors .

Analytical Chemistry: 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Cleanroom Solutions: The compound’s purity and stability are essential in cleanroom environments, particularly in the semiconductor and pharmaceutical industries. It can be used in the formulation of cleaning agents or as a component in the production of high-purity chemicals .

Safety and Hazards

properties

IUPAC Name |

3-(4-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCONDYAMTZSZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)